molecular formula C8H8INO2 B14850356 (3-Amino-5-iodophenyl)acetic acid

(3-Amino-5-iodophenyl)acetic acid

Cat. No.: B14850356
M. Wt: 277.06 g/mol
InChI Key: OYOUDBOHBSOLNU-UHFFFAOYSA-N
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Description

(3-Amino-5-iodophenyl)acetic acid is a substituted phenylacetic acid derivative featuring an amino group (-NH₂) and an iodine atom at the 3- and 5-positions of the aromatic ring, respectively, attached to an acetic acid backbone.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(3-amino-5-iodophenyl)acetic acid

InChI

InChI=1S/C8H8INO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,10H2,(H,11,12)

InChI Key

OYOUDBOHBSOLNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)I)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of a boron reagent, a palladium catalyst, and a base in an aqueous or organic solvent.

Industrial Production Methods

Industrial production methods for (3-Amino-5-iodophenyl)acetic acid may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions makes them suitable for industrial applications, where the focus is on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-iodophenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The iodine atom can be reduced to form a hydrogen-substituted phenylacetic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro- or nitroso-substituted phenylacetic acids, while substitution of the iodine atom can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-Amino-5-iodophenyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-5-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares (3-Amino-5-iodophenyl)acetic acid to structurally related acetic acid derivatives based on substituents, physicochemical properties, and biological activities inferred from the evidence.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -NH₂ (3-position), -I (5-position) C₈H₈INO₂ 277.06* Potential radiopharmaceutical use -
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate Amino, isoxazolone ring C₅H₈N₂O₅ 176.13 Solubility in polar solvents; hydrate stability
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinedione, p-tolylamino C₁₂H₁₁N₃O₄S 293.30 Antidiabetic activity (structural analog of thiazolidinediones)
Thiamine acetic acid Thiazole-pyrimidine conjugate C₁₂H₁₆N₄O₃S 296.34 Enzyme substrate; flavoprotein-mediated oxidation
(Phenylsulfonyl)acetic acid -SO₂C₆H₅ C₈H₈O₄S 200.21 High polarity; sulfonyl group enhances acidity

*Calculated molecular weight based on formula.

Key Observations:
  • Substituent Impact on Reactivity: The iodine atom in this compound increases steric hindrance and electron density compared to smaller substituents (e.g., methyl or fluoro groups in –9). This may reduce solubility in aqueous media but enhance stability in organic solvents .
  • Biological Activity: Thiazolidinedione derivatives (e.g., Entry 3 in Table 1) exhibit antidiabetic effects via PPAR-γ modulation, while thiamine acetic acid (Entry 4) participates in enzymatic oxidation pathways . The amino and iodine groups in the target compound could similarly influence receptor binding or metabolic stability.
  • Safety Profile: Compounds like (S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate require stringent safety measures (e.g., medical consultation upon inhalation), suggesting that amino-substituted acetic acids may necessitate careful handling .

Physicochemical Properties

  • Solubility: The iodine substituent in this compound likely reduces aqueous solubility compared to polar derivatives like (S)-2-Amino-2-(3-oxo...)acetic acid hydrate, which benefits from hydrate formation and heterocyclic polarity .
  • Thermal Stability : Halogenated aromatics (e.g., iodophenyl groups) typically exhibit higher melting points due to increased molecular weight and halogen bonding, contrasting with sulfonyl or thiazole-containing analogs .

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